molecular formula C16H12N4O6S B13805557 6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid CAS No. 86-31-7

6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid

Cat. No.: B13805557
CAS No.: 86-31-7
M. Wt: 388.4 g/mol
InChI Key: MJNWERMHICVLPP-UHFFFAOYSA-N
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Description

6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid is an organic compound that belongs to the class of aminonaphthalenesulfonic acids. These compounds are derived from naphthalene, a polycyclic aromatic hydrocarbon, and are characterized by the presence of amino and sulfonic acid groups. This particular compound is notable for its use as a precursor in the synthesis of azo dyes, which are widely used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid typically involves the diazotization of 2-hydroxy-4-nitroaniline followed by coupling with 6-amino-2-naphthalenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various azo dyes, which are used in textile and pigment industries due to their vibrant colors and stability .

Scientific Research Applications

6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex azo compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is widely used in the production of dyes for textiles, leather, and paper.

Mechanism of Action

The mechanism of action of 6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid involves the formation of azo bonds, which are responsible for its dyeing properties. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired effects .

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid: Used in the synthesis of acid red dyes.

    2-Aminonaphthalene-1-sulfonic acid: Precursor to pigment red dyes.

    6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Used in the synthesis of mono-azo dyes.

Uniqueness

6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid is unique due to its specific structure, which allows for the formation of highly stable and vibrant azo dyes. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Properties

CAS No.

86-31-7

Molecular Formula

C16H12N4O6S

Molecular Weight

388.4 g/mol

IUPAC Name

6-amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H12N4O6S/c17-13-5-1-9-7-11(27(24,25)26)3-4-12(9)16(13)19-18-14-6-2-10(20(22)23)8-15(14)21/h1-8,21H,17H2,(H,24,25,26)

InChI Key

MJNWERMHICVLPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)N

Origin of Product

United States

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